Eicosamethylnonasiloxane

Description

Properties

IUPAC Name |

bis[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H60O8Si9/c1-29(2,3)21-31(7,8)23-33(11,12)25-35(15,16)27-37(19,20)28-36(17,18)26-34(13,14)24-32(9,10)22-30(4,5)6/h1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZQBSRKFXKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

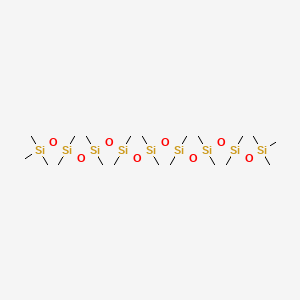

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H60O8Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062575 | |

| Record name | Eicosamethylnonasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-13-3 | |

| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-Eicosamethylnonasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosamethylnonasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-eicosamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosamethylnonasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosamethylnonasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSAMETHYLNONASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B639AIG7S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Controlled Polymerization Techniques for Eicosamethylnonasiloxane Synthesis

Ring-Opening Polymerization Strategies for Linear Siloxanes

The synthesis of high molecular weight linear polysiloxanes, such as the family to which this compound belongs, is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers. This method can be initiated by either anionic or cationic catalysts and can be tailored to achieve specific molecular weights and structures. researchgate.netmdpi.com

The most common monomers for this process are octamethylcyclotetrasiloxane (B44751) (D4) and the more strained, and therefore more reactive, hexamethylcyclotrisiloxane (D3). gelest.com The polymerization is a complex equilibrium process that involves a series of competing reactions with both cyclic and linear species. researchgate.net

Anionic Ring-Opening Polymerization (AROP): AROP is widely used for synthesizing polysiloxanes and can be initiated by various nucleophilic reagents, such as alkali metal hydroxides or silanolates. The active center is a silanolate anion which propagates by attacking the silicon atom of a cyclic monomer, thus opening the ring and extending the polymer chain. mdpi.comgelest.com While D4 can be used, the reaction tends to equilibrate quickly, leading to a broad molecular weight distribution and a significant fraction of cyclic oligomers. mdpi.com The use of the strained D3 monomer is preferred for achieving living polymerization characteristics, which allows for better control over the polymer structure and minimizes unwanted side reactions like chain transfer and backbiting. researchgate.netmdpi.com

Cationic Ring-Opening Polymerization (CROP): CROP is typically initiated by strong protic acids (e.g., sulfuric acid, triflic acid) or Lewis acids. mdpi.comacs.org The mechanism involves the protonation of a siloxane oxygen atom in the cyclic monomer, creating a reactive cationic species. This active center is then attacked by the oxygen of another monomer molecule, propagating the chain. acs.org Similar to AROP, CROP is an equilibrium process, and side reactions like backbiting and chain transfer can occur, affecting the final polymer structure. gelest.comacs.org However, by using catalysts that form tight ion pairs with the cationic active species, these side reactions can be minimized, allowing for more controlled polymerization. acs.org

The driving force for the ROP of cyclodimethylsiloxanes is primarily the change in entropy. The linear polymer chain has greater conformational freedom (flexibility) compared to the cyclic monomer, leading to an entropy gain that favors polymerization. gelest.com

Precursor Chemistry and Direct Process Innovations

The foundational precursors for this compound and other polysiloxanes are methylchlorosilanes, which are primarily synthesized on an industrial scale via the Direct Process. Innovations in this process and subsequent precursor chemistry are crucial for efficient and selective production.

Methylchlorosilane Synthesis and Optimization

The industrial synthesis of methylchlorosilanes is almost exclusively performed using the Müller-Rochow Direct Process, first reported in the 1940s. wikipedia.orguni-wuppertal.de This process involves the reaction of methyl chloride gas with elemental silicon in a fluidized bed reactor at temperatures of 250–300°C and pressures of 1–5 bar, using copper as a catalyst. wikipedia.orguni-wuppertal.de It is a heterogeneous catalytic process that produces a mixture of methylchlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the primary and most desired product for silicone production. researchgate.netresearchgate.net

Optimization of the Direct Process focuses on maximizing the selectivity towards dimethyldichlorosilane and improving the reaction rate and catalyst lifespan. acs.org Key parameters that are controlled include:

Catalyst and Promoters: Copper is the essential catalyst. uni-wuppertal.de The addition of promoters like zinc, tin, and antimony can significantly enhance the reaction's activity and selectivity. uni-wuppertal.de

Silicon Purity: The silicon used must have a purity of at least 97%. Higher purity can slow the reaction, while lower purity leads to unfavorable product mixtures. uni-wuppertal.de

Reaction Conditions: Temperature, pressure, and gas velocity are carefully controlled. For instance, the superficial gas velocity may be controlled in stages, with a lower velocity during the induction period (0.10–0.12 m/s) and a higher velocity during the stable reaction period (0.25–0.28 m/s). sciencepublishinggroup.com

The raw silane mixture from the reactor is separated by fractional distillation to obtain high-purity dimethyldichlorosilane, which is the key building block for siloxane synthesis. uni-wuppertal.degoogle.com

| Parameter | Typical Value/Condition | Impact on Process |

|---|---|---|

| Temperature | 250 - 300 °C | Affects reaction rate and product distribution. uni-wuppertal.de |

| Pressure | 1 - 5 bar | Influences reactant contact and throughput. uni-wuppertal.de |

| Catalyst | Copper (Cu) | Essential for the reaction to proceed. wikipedia.org |

| Promoters | Zinc (Zn), Tin (Sn), Antimony (Sb) | Increase activity and selectivity towards desired products. uni-wuppertal.de |

| Silicon Purity | >97% | Crucial for achieving favorable conversion rates and product composition. uni-wuppertal.de |

| Reactant | Methyl Chloride (CH₃Cl) | Provides the methyl and chloro groups for the final products. wikipedia.org |

Alcoholysis and Hydrosilylation Routes to Siloxane Precursors

Once methylchlorosilanes are produced and purified, they are converted into siloxane precursors. The primary method is hydrolysis, but alcoholysis and hydrosilylation are also key routes for creating functionalized precursors.

Alcoholysis: The reaction of chlorosilanes with an alcohol (alcoholysis) produces alkoxysilanes. For example, dimethyldichlorosilane reacts with ethanol to form diethoxydimethylsilane and hydrochloric acid. This is a crucial step in sol-gel processes and provides an alternative to direct hydrolysis for forming Si-O bonds. mdpi.com The direct reaction of silicon with alcohols, like methanol or ethanol, in the presence of a copper catalyst can also directly yield alkoxysilanes. mdpi.comencyclopedia.pub

Hydrosilylation: This is a versatile and powerful reaction for forming silicon-carbon bonds, which is essential for creating functionalized siloxane precursors. sciepub.comtaylorandfrancis.com The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This process is typically catalyzed by platinum-group metals, with Karstedt's and Speier's catalysts being common examples. mdpi.comnih.gov Hydrosilylation is used to synthesize a wide variety of organosilicon compounds by reacting molecules with Si-H groups with molecules containing allyl or vinyl groups. researchgate.netgoogle.com This allows for the introduction of specific functionalities into the siloxane chain, which can then be used to build more complex structures or to create cross-linked networks. mdpi.com A significant side reaction can be the isomerization of the allyl group, which must be controlled to ensure high yields. taylorandfrancis.com

Mechanistic Elucidation of Siloxane Bond Dynamics

The silicon-oxygen (siloxane) bond is not static; it is a dynamic linkage that can be cleaved and reformed under certain conditions. Understanding the kinetics, thermodynamics, and catalytic mechanisms of these processes is essential for controlling polymer synthesis, rearrangement, and degradation.

Kinetics and Thermodynamics of Siloxane Bond Exchange Reactions

Siloxane bond exchange, or equilibration, is a process where Si-O bonds in a polymer chain are continuously broken and reformed. This leads to a redistribution of chain lengths and the formation of cyclic species until a thermodynamic equilibrium is reached. gelest.com This bond scission can be initiated by both acidic and basic catalysts. acs.orgresearchgate.net

The cleavage of the siloxane bond is a critical reaction in ROP, where it is responsible for both propagation and depolymerization (backbiting). acs.org In acid-catalyzed systems, the reaction is facilitated by the formation of hydrogen-bonded complexes, and the presence of water can significantly lower the activation energy for bond cleavage by stabilizing the transition state. acs.org

Catalytic Systems for Equilibration and Rearrangement (e.g., phosphazene derivatives)

A variety of catalysts can be used to facilitate the equilibration and rearrangement of siloxanes. These include traditional acids and bases, but modern organocatalysts have shown exceptional efficiency.

Phosphazene Derivatives: Phosphazene bases are extremely strong, non-ionic organic bases that have proven to be highly effective catalysts for siloxane chemistry. google.comsigmaaldrich.com They are powerful catalysts for both the ring-opening polymerization of cyclosiloxanes and for the condensation of silanols. google.com Their high activity allows them to be used in very low concentrations (parts per million range). google.com

In ROP, phosphazene superbases can catalyze the polymerization of D4 under mild conditions, producing high molecular weight polymers quickly and with good control, minimizing unwanted side-chain reactions. For equilibration and rearrangement, phosphazene catalysts generate silanolate species that can attack siloxane bonds both within the same chain (intra-chain) and between different chains (inter-chain). researchgate.net This dynamic bond exchange allows for the redistribution of polymer chains and is the basis for self-healing silicone materials. researchgate.netresearchgate.net The speed of polymerization and equilibration can be controlled by temperature and the presence of inhibitors like water. google.comgoogle.com Linear chlorinated phosphazene acids have also been developed as catalysts, particularly for preparing polymers containing active Si-H groups, which are not compatible with phosphazene superbases. mdpi.comnih.gov

| Catalyst Type | Example(s) | Mechanism/Function |

|---|---|---|

| Anionic (Base) | KOH, R₄NOH, Lithium Silanolate | Generates silanolate anions that attack Si-O bonds, initiating ROP and equilibration. mdpi.com |

| Cationic (Acid) | H₂SO₄, CF₃SO₃H (Triflic Acid) | Protonates siloxane oxygen, creating a cationic center susceptible to nucleophilic attack. mdpi.comacs.org |

| Phosphazene Superbases | P₄-t-Bu, P₂-t-Bu | Highly active organocatalysts for ROP and equilibration at low concentrations. google.comgoogle.com |

| Phosphazene Acids | Linear Chlorinated Phosphazene Acid | Catalyzes ROP and equilibration for systems incompatible with superbases (e.g., containing Si-H bonds). mdpi.comnih.gov |

Environmental Behavior and Degradation Pathways

Environmental Fate and Transport Processes

The movement and distribution of eicosamethylnonasiloxane in the environment are dictated by several interconnected processes that determine its residence time and concentration in different environmental compartments.

Linear siloxanes, including this compound, are primarily emitted into the air, where they are expected to reside almost entirely in the gaseous phase. The dominant mechanism for their removal from the atmosphere is chemical reaction with hydroxyl (OH) radicals nih.gov. The atmospheric lifetime of volatile methylsiloxanes (VMS) is largely determined by the rate of this oxidation reaction nih.govnih.gov.

The rate constants for the reaction of OH radicals with linear siloxanes tend to increase with the number of methyl groups in the molecule nih.gov. For shorter-chain linear siloxanes like hexamethyldisiloxane (B120664) (L2), octamethyltrisiloxane (B120667) (L3), and decamethyltetrasiloxane (B1670013) (L4), the bimolecular rate constants have been measured, as shown in the table below epa.gov. Based on this trend, the atmospheric half-life of the longer-chain this compound (L9) is expected to be on the order of several days.

| Compound Name | Chemical Formula | OH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Hexamethyldisiloxane (L2) | C₆H₁₈OSi₂ | 1.32 ± 0.05 × 10⁻¹² |

| Octamethyltrisiloxane (L3) | C₈H₂₄O₂Si₃ | 1.83 ± 0.09 × 10⁻¹² |

| Decamethyltetrasiloxane (L4) | C₁₀H₃₀O₃Si₄ | 2.66 ± 0.13 × 10⁻¹² |

| Data sourced from Markgraf & Wells, 1997 epa.gov. |

The oxidation of siloxanes by OH radicals leads to the formation of silanols and other products, which can partition to condensed phases copernicus.org. Due to their atmospheric lifetimes of several days, these compounds can undergo long-range transport before being degraded nih.gov.

In aquatic and terrestrial environments, the distribution of this compound is largely governed by its low water solubility and high hydrophobicity. Consequently, it tends to partition from water into soil and sediment.

The sorption of neutral hydrophobic organic compounds like this compound in soils and sediments is predominantly controlled by partitioning into the soil organic matter arxiv.org. This process is quantified by the organic carbon-normalized partition coefficient (Koc) ecetoc.orgresearchgate.net. A higher Koc value indicates a greater tendency for a chemical to adsorb to soil and sediment organic carbon.

| Compound Name | Log Koc |

| Octamethylcyclotetrasiloxane (B44751) (D4) | 4.22 |

| Decamethylcyclopentasiloxane (D5) | 5.17 |

| Octamethyltrisiloxane (L3) | 4.34 |

| Decamethyltetrasiloxane (L4) | 5.16 |

| Data sourced from ECETOC JACC No. 55, 2011 ecetoc.org. |

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. This is assessed through its bioconcentration and biomagnification potential.

Research into the bioaccumulation of linear siloxanes has yielded varied results depending on the specific compound and the ecosystem studied. One study conducted in an estuarine food web in northeastern China found that trophic magnification factors (TMFs) for linear siloxanes, including the group L7-L10 which contains this compound, were significantly greater than 1 iaea.orgresearchgate.net. This suggests a potential for these compounds to biomagnify, meaning their concentration increases at successively higher levels in the food chain iaea.orgresearchgate.net. The same study also reported biomagnification factors (BMFs) greater than 1 for L7-L10 from plankton to Japanese snapping shrimp iaea.orgresearchgate.net.

Conversely, a study on shorter-chain linear siloxanes (L3, L4, and L5) in rainbow trout found lipid-normalized biomagnification factors to be less than 1, indicating a lack of biomagnification in fish nih.govoup.com. This was attributed to significant biotransformation of these compounds within the intestinal tract of the fish, which reduces the amount absorbed by the body nih.govoup.com.

The bioconcentration factor (BCF) is another key metric, representing the accumulation of a chemical in an organism from water. While a specific BCF for this compound in fish was not found, a study on common carp (B13450389) determined the BCF for octamethylcyclotetrasiloxane (D4) to be 6,197 L/kg, indicating a strong bioconcentration potential iaea.orgresearchgate.net. Another study estimated BCFs for L3, L4, and L5 in rainbow trout to be in the range of 1705 to 4227 L/kg wet weight, depending on the dissolved organic carbon content of the water nih.gov. These findings suggest that linear siloxanes can bioconcentrate in aquatic organisms.

| Bioaccumulation Metric | Finding for Linear Siloxanes | Reference |

| Trophic Magnification Factor (TMF) | > 1 for L7-L10 in an estuarine food web | iaea.orgresearchgate.net |

| Biomagnification Factor (BMF) | > 1 for L7-L10 (plankton to shrimp) | iaea.orgresearchgate.net |

| Biomagnification Factor (BMF) | < 1 for L3, L4, L5 in rainbow trout | nih.govoup.com |

| Bioconcentration Factor (BCF) | 1705 - 4227 L/kg for L3, L4, L5 in rainbow trout | nih.gov |

Aquatic and Terrestrial Distribution and Sorption

Advanced Degradation Mechanisms in Environmental Compartments

The persistence of this compound in the environment is limited by several degradation mechanisms, which are primarily abiotic.

In the atmosphere, the predominant degradation pathway for volatile methylsiloxanes is oxidation by hydroxyl (OH) radicals nih.govresearchgate.net. This reaction involves the abstraction of a hydrogen atom from a methyl group, leading to the formation of various oxidation products, including silanols epa.gov. Photolysis, or direct degradation by sunlight, is not a significant degradation pathway for siloxanes researchgate.net.

In soil and sediment, the primary degradation process for polydimethylsiloxanes is abiotic hydrolysis of the siloxane bonds dss.go.thacs.orgacs.org. This process is catalyzed by clay minerals, with some types like kaolinite (B1170537) being particularly effective acs.org. This hydrolysis breaks down the long polymer chains into smaller, water-soluble hydroxy-functional oligomers and volatile cyclic and linear oligomers ecetoc.org. These smaller, more volatile degradation products can then partition from the soil into the atmosphere, where they are subsequently degraded by OH radicals ecetoc.org. The rate of hydrolysis can be influenced by pH, with higher degradation rates observed in very acidic or alkaline conditions researchgate.net. Biotic degradation of the siloxane backbone is generally considered to be a minor pathway iaea.org.

Advanced oxidation processes, such as those involving Fenton chemistry, can also degrade organic compounds through the generation of highly reactive hydroxyl radicals rsc.org. While not a naturally occurring widespread pathway, such processes are relevant in engineered treatment systems.

Biological Degradation and Biotransformation Studies

While long considered relatively inert, recent research indicates that siloxanes can be degraded by microorganisms under specific environmental conditions. nih.gov

The presence or absence of oxygen is a critical factor in the microbial degradation of siloxanes.

Anaerobic Degradation : Studies have demonstrated that low-molecular-weight siloxanes can be biodegraded under anaerobic conditions. nih.gov For example, octamethylcyclotetrasiloxane (D4) was found to be degraded by microorganisms in composted sewage sludge, with dimethylsilanediol (B41321) (DMSD) identified as the primary degradation product. nih.gov The insecticide dimethoate (B1670662) is also known to be decomposed by microbes under anaerobic conditions. frontiersin.org

Aerobic Degradation : Reports on the aerobic biodegradation of PDMS are available, although the process can be slow. nih.gov Some studies have identified bacterial strains capable of degrading silicone oils under aerobic conditions. nih.gov In contrast, other research has shown that certain complex organic materials are degraded more effectively under anoxic conditions. nih.gov

Microaerobic Conditions : Interestingly, research on wastewater treatment sludge has shown that microaerobic conditions (very low oxygen levels) can promote changes in the bacterial community that favor the biological degradation of PDMS. rsc.orgresearchgate.net These conditions enhanced the breakdown of PDMS and the subsequent degradation of volatile organic silicon compounds (VOSiCs). rsc.org

Table 2: Comparison of Aerobic and Anaerobic Degradation of Siloxanes

| Condition | Degradation Potential | Primary Product | Reference |

|---|---|---|---|

| Anaerobic | Demonstrated for low-molecular-weight siloxanes (e.g., D4). | Dimethylsilanediol (DMSD) | nih.gov |

| Aerobic | Reported for silicone oils, but can be slow. | Not specified | nih.gov |

| Microaerobic | Enhanced degradation of PDMS in sludge. | VOSiC derivatives | rsc.orgresearchgate.net |

Specific microbial communities and enzymes are responsible for the breakdown of siloxanes.

Bacterial Strains : Pure and mixed cultures of Pseudomonas fluorescens and Pseudomonas putida have been reported to biodegrade silicone oils aerobically. nih.gov In studies using microaerated anaerobic sludge, phylotypes related to Thauera sp. and Rhodococcus sp. were identified as the most abundant bacterial groups associated with PDMS degradation. rsc.org

Enzymatic Cleavage : The breakdown of siloxanes requires the cleavage of stable Si-O and Si-C bonds. Complete degradation (mineralization) to silica (B1680970), carbon dioxide, and water requires the cleavage of both bond types. nih.gov Recently, researchers have successfully engineered a variant of the bacterial enzyme cytochrome P450 BM3 to break silicon-carbon bonds in volatile methylsiloxanes. researchgate.net This "siloxane oxidase" achieves this by performing two successive oxidations of a methyl group on the siloxane. researchgate.net This discovery opens up new possibilities for the eventual bioremediation of siloxane compounds. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating eicosamethylnonasiloxane from complex mixtures and determining its concentration. Gas chromatography, in particular, is well-suited for the analysis of volatile and semi-volatile siloxanes.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the detection, characterization, and quantification of low molecular weight silicones like this compound. nih.gov This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS analysis, compounds are identified by comparing their mass spectra with established spectral libraries. nih.gov Polydimethylsiloxanes exhibit characteristic ionic fragments at mass-to-charge ratios (m/z) of 73, 147, 221, and 281, which aid in their identification. nih.gov

Research has demonstrated the successful application of GC-MS for the analysis of a range of linear dimethylsiloxanes, from octamethyltrisiloxane (B120667) (L3) to this compound (L9). For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic masses are monitored to achieve high sensitivity and minimize interference from the sample matrix. tandfonline.com

Untargeted screening with GC-MS allows for the comprehensive evaluation of volatile and semi-volatile compounds in a sample without a predefined list of targets. frontiersin.org This approach is invaluable for identifying unexpected contaminants or degradation products. The use of isotopically labeled analogues of analytes as internal standards is a common procedure in quantitative LC-MS analysis. researchgate.net While direct examples for this compound are specific, the principle involves introducing a known quantity of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). The mass spectrometer can distinguish between the native and the labeled compound due to their mass difference. This known mass difference helps to correctly identify the analyte of interest in a complex chromatogram, reducing the number of false positive identifications and aiding in the characterization of previously unreported metabolites or related substances. researchgate.net

Accurate quantification of this compound is achieved through well-established calibration methods.

External Calibration: This method involves creating a calibration curve by analyzing a series of standard solutions with known concentrations of the analyte. helsinki.fi The instrumental response (e.g., peak area) is plotted against concentration, and the resulting curve is used to determine the concentration of the analyte in an unknown sample. helsinki.fi This technique is accurate when the sample matrix does not interfere with the analysis. helsinki.fi

Standard Addition: The standard addition method is employed to correct for matrix effects, which are changes in the analytical signal caused by other components in the sample. libretexts.org This is achieved by adding known amounts of a pure standard directly to aliquots of the sample. eurl-pesticides.eu The signal is measured before and after the addition, allowing for quantification that compensates for matrix-induced signal enhancement or suppression. libretexts.orgeurl-pesticides.eu This approach is particularly valuable when a suitable blank matrix for creating matrix-matched external standards is unavailable. eurl-pesticides.eu The standard addition method has been successfully applied to the quantification of linear dimethylsiloxanes, including L9, in complex hydrocarbon matrices like marine fuels. tandfonline.com

Table 1: Comparison of Quantification Methodologies

| Feature | External Calibration | Standard Addition |

|---|---|---|

| Principle | Compares sample response to a calibration curve generated from pure standards. helsinki.fi | Known quantities of standard are added directly to the sample to create a calibration curve within the matrix. libretexts.orgeurl-pesticides.eu |

| Matrix Effect | Does not compensate for matrix effects unless matrix-matched standards are used. helsinki.fi | Effectively compensates for proportional matrix effects, improving accuracy in complex samples. eurl-pesticides.eu |

| Use Case | Ideal for simple, clean matrices with minimal interference. | Preferred for complex matrices (e.g., environmental, biological, industrial) where interference is likely. eurl-pesticides.eu |

| Requirement | Requires a series of stable, pure standard solutions. helsinki.fi | Requires multiple aliquots of the sample and a pure standard. eurl-pesticides.eu |

Gas chromatography with a flame ionization detector (GC-FID) is a robust and highly sensitive technique for the quantitative analysis of organic compounds, including siloxanes. measurlabs.com The FID detector is particularly effective for hydrocarbons and other compounds containing carbon-hydrogen bonds, providing a response that is proportional to the mass of carbon entering the flame. This makes it a workhorse for purity analysis and quantifying residual monomers or contaminants. measurlabs.com

In the context of siloxane analysis, GC-FID has been used to analyze and quantify fractions collected after sample cleanup procedures like solid phase extraction. tandfonline.com For instance, it was used to analyze the separation of siloxanes from linear and aromatic hydrocarbons in marine fuel samples. tandfonline.com While some methods are specific to cyclic siloxanes, the technique's broad applicability to volatile organic compounds makes it suitable for the trace analysis of this compound, especially in quality control settings where the identity of the compound is already known. nih.govnih.gov

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, serving to concentrate the analyte and remove interfering components from the sample matrix. sigmaaldrich.comepa.gov Solid Phase Extraction (SPE) is a widely adopted technique for the rapid and selective preparation of samples containing siloxanes prior to analysis. sigmaaldrich.comtandfonline.com

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound, being a non-polar siloxane, is retained on non-polar sorbents while more polar matrix components pass through. tandfonline.comtandfonline.com The retained analyte is then eluted with a small volume of an appropriate organic solvent. For non-polar siloxanes, sorbents such as C4, C18, and silica (B1680970) gel (SiOH) have proven to be effective. tandfonline.comtandfonline.com The recovery of siloxanes from aqueous matrices can be significantly enhanced by saturating the sample with sodium chloride (NaCl) prior to loading it onto the SPE cartridge. tandfonline.comtandfonline.com This methodology has been shown to yield high recovery rates, often exceeding 90%, for various linear and cyclic siloxanes. nih.govtandfonline.com

Table 2: Exemplary Solid Phase Extraction (SPE) Parameters for Siloxanes

| Parameter | Description | Reference |

|---|---|---|

| Analyte Class | Non-polar siloxanes (e.g., D4, D5, MM) | tandfonline.comtandfonline.com |

| Sorbent Type | C18, C4, Silica Gel (SiOH) | tandfonline.comtandfonline.comtandfonline.com |

| Sample Matrix | Aqueous, Biological Fluids, Hydrocarbon Fuels | tandfonline.comtandfonline.com |

| Matrix Modifier | Addition of solid NaCl to aqueous samples to enhance retention. | tandfonline.comtandfonline.com |

| Elution Solvent | Hexane | tandfonline.com |

| Typical Recovery | 89% - 98% | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Methods for Molecular Structure and Purity Assessment

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the fundamental confirmation of molecular structure and the assessment of purity. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed structural information. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com The analysis of this compound by IR spectroscopy would reveal characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Strong absorbances are expected for the Si-O-Si backbone (siloxane bond) and the Si-CH₃ groups (methyl-silicon bond). The absence of bands associated with impurities, such as hydroxyl (-OH) groups from silanols, would confirm the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled high-resolution technique that provides detailed information about the atomic structure of a molecule. mdpi.com For this compound, ¹H NMR would show signals corresponding to the protons of the methyl groups attached to the silicon atoms, while ¹³C NMR would show the corresponding signals for the carbon atoms. The chemical shifts, signal integrations, and splitting patterns provide definitive evidence of the molecular structure. Furthermore, ²⁹Si NMR can be used to directly probe the silicon environment, confirming the linear nine-silicon-atom chain. NMR is also highly sensitive for detecting and quantifying impurities, making it a crucial tool for purity assessment.

Other techniques such as UV-Vis spectroscopy and X-ray spectroscopy can also provide complementary structural information, though they are less commonly used for routine characterization of simple linear siloxanes compared to IR and NMR. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a linear polydimethylsiloxane (B3030410) like this compound, the protons of the methyl groups (CH₃) attached to the silicon atoms are chemically equivalent. This results in a single, sharp signal. The chemical shift for these protons typically appears in the upfield region of the spectrum, very close to the tetramethylsilane (TMS) reference peak.

¹³C NMR Spectroscopy: Similar to the proton environment, the carbon atoms in the methyl groups of this compound are also in a similar chemical environment. Consequently, the ¹³C NMR spectrum is expected to show a single resonance for these methyl carbons. The chemical shift of these carbons is also found in the upfield region of the spectrum.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly informative for characterizing siloxanes. For a linear siloxane such as this compound, which has the structure (CH₃)₃SiO-[Si(CH₃)₂O]₇-Si(CH₃)₃, two distinct silicon environments are present: the terminal trimethylsilyl (B98337) (M) groups and the internal dimethylsiloxane (D) groups. This results in two separate signals in the ²⁹Si NMR spectrum. The chemical shifts for these silicon nuclei are typically observed in a predictable range for linear siloxanes.

Interactive Data Table: Typical NMR Chemical Shifts for Linear Siloxanes

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Si-CH ₃ | 0.05 - 0.2 |

| ¹³C | Si-C H₃ | 1.0 - 2.0 |

| ²⁹Si | (CH₃)₃Si O- (M group) | +10 to 0 |

| ²⁹Si | -OSi (CH₃)₂O- (D group) | -18 to -24 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific polymer chain length.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The FTIR spectrum of a polydimethylsiloxane is dominated by a few strong absorption bands corresponding to the vibrations of its constituent chemical bonds.

The most prominent feature in the FTIR spectrum of this compound is the strong and broad absorption band arising from the asymmetric stretching of the Si-O-Si bonds in the siloxane backbone. Other key absorption bands include those from the symmetric and asymmetric stretching and bending vibrations of the methyl (CH₃) groups attached to the silicon atoms.

Interactive Data Table: Characteristic FTIR Absorption Bands for Polydimethylsiloxanes

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2962 - 2954 | C-H stretch (asymmetric) | In methyl (CH₃) groups |

| 1260 - 1255 | Si-CH₃ symmetric deformation | Characteristic sharp peak |

| 1090 - 1020 | Si-O-Si stretch (asymmetric) | Strong, broad band, often a doublet |

| ~800 | Si-CH₃ rock and Si-C stretch |

Mass Spectrometry (MS) beyond GC-MS for Molecular Fragmentation Analysis

Advanced mass spectrometry techniques, going beyond routine Gas Chromatography-Mass Spectrometry (GC-MS), are employed to study the molecular fragmentation patterns of this compound. These studies provide insights into the structure of the molecule and its behavior under ionization conditions. While GC-MS is useful for separating and identifying volatile siloxanes, more advanced techniques are needed for detailed fragmentation analysis of a larger molecule like this compound.

Upon ionization, linear siloxanes like this compound tend to undergo fragmentation through the cleavage of Si-O and Si-C bonds. A common fragmentation pathway involves the loss of methyl radicals (•CH₃) from the silicon atoms. Another characteristic fragmentation pattern is the rearrangement and cleavage of the siloxane backbone, often leading to the formation of stable cyclic siloxane fragments. These cyclic fragments are readily detected in the mass spectrum and are a hallmark of siloxane fragmentation. The analysis of these fragment ions helps to confirm the linear siloxane structure and the arrangement of the repeating dimethylsiloxane units.

Development and Validation of Quantitative Analytical Methods

The accurate quantification of this compound is crucial in various applications. Gas chromatography with flame ionization detection (GC-FID) is a commonly employed and robust technique for this purpose. The development and validation of such a method involve several key steps to ensure its reliability and accuracy.

A typical quantitative method for this compound would involve dissolving the sample in a suitable organic solvent and analyzing it using a GC-FID system. The method validation process ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve.

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Interactive Data Table: Typical Validation Parameters for a GC-FID Method for Siloxane Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

The development of a validated quantitative analytical method is essential for quality control and for ensuring the consistent performance of products containing this compound.

Computational Chemistry and Molecular Modeling of Eicosamethylnonasiloxane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to understand the electronic properties and reactivity of eicosamethylnonasiloxane. These approaches solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the mechanisms of chemical reactions. For siloxanes, DFT calculations can elucidate reaction pathways, such as hydrolysis or condensation. For instance, DFT studies on siloxanes can help in understanding the energetics of bond formation and cleavage, which is crucial for predicting their reactivity. These calculations can also be used to study the structure and stability of reaction intermediates. In the context of siloxane oligomers, DFT has been used to study their structural and vibrational properties. researchgate.net

Table 1: Representative Applications of DFT in Siloxane Chemistry

| Area of Study | Key Insights from DFT |

| Reaction Mechanisms | Elucidation of reaction pathways, transition state energies, and reaction kinetics. mdpi.com |

| Structural Properties | Accurate prediction of bond lengths, bond angles, and vibrational frequencies. researchgate.net |

| Surface Interactions | Understanding the interaction of siloxanes with surfaces, such as silica (B1680970). nih.gov |

| Electronic Properties | Calculation of HOMO-LUMO gaps and electron density distributions. |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to calculate various molecular properties with high accuracy. For siloxanes, ab initio calculations can provide valuable data on their geometric structures, vibrational frequencies, and electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory can offer more precise results for specific properties.

There is a lack of specific ab initio studies focused solely on this compound in the available literature. However, the application of these methods to smaller siloxane molecules and oligomers has been documented. researchgate.net These studies provide a foundation for understanding the fundamental properties of the Si-O-Si backbone and the influence of the methyl groups. Such calculations are crucial for parameterizing force fields used in larger-scale molecular dynamics simulations.

Table 2: Molecular Properties of Siloxanes Obtainable from Ab Initio Calculations

| Molecular Property | Description |

| Geometrical Parameters | Bond lengths, bond angles, and dihedral angles of the equilibrium structure. |

| Vibrational Frequencies | Prediction of infrared and Raman spectra for structural characterization. |

| Electronic Properties | Ionization potentials, electron affinities, and dipole moments. |

| Thermochemical Data | Enthalpies of formation and reaction energies. |

Molecular Dynamics (MD) Simulations for Conformational and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, interfacial behavior, and transport properties of this compound over time.

MD simulations can be performed at different levels of detail. All-atom (AA) simulations explicitly represent every atom in the system, providing a high-resolution view of molecular interactions. For a molecule like this compound, an all-atom approach would capture the detailed motion of the siloxane backbone and the methyl side groups. Such simulations are computationally intensive but offer great accuracy.

Coarse-grained (CG) simulations, on the other hand, group several atoms into a single "bead," reducing the computational cost and allowing for the simulation of larger systems and longer timescales. This approach is particularly useful for studying large-scale phenomena such as self-assembly and the formation of interfaces. The development of accurate coarse-grained models for siloxanes is an active area of research.

While specific MD studies on this compound are not prevalent, extensive research has been conducted on polydimethylsiloxane (B3030410) (PDMS), a larger polymer composed of the same repeating units. princeton.edunih.govacs.org These studies provide valuable insights into the conformational behavior of the siloxane chain, which is expected to be similar in this compound. For example, MD simulations of PDMS have been used to study its stress-strain relationship and nanostructure distortion. nih.govacs.org

Understanding the intermolecular interactions of this compound is key to predicting its behavior at interfaces and its potential for self-assembly. MD simulations are well-suited to explore these phenomena. The interactions between siloxane chains and with other molecules are governed by a combination of van der Waals forces and electrostatic interactions.

Computational studies on the self-assembly of surfactants and nanoparticles at interfaces provide a framework for how this compound might behave. frontiersin.org The amphiphilic nature of some siloxanes, with a polar backbone and nonpolar side groups, can lead to their organization at interfaces, such as the air-water or oil-water interface. MD simulations can reveal the orientation and packing of molecules at these interfaces. For instance, simulations of PDMS at a silica surface have shown that the density of the polymer is greater near the surface due to strong van der Waals forces. princeton.edu The presence of different functional groups on the surface can alter this interfacial behavior. princeton.edu

Modeling the transport and permeation of this compound through various media is important for applications such as its use in membranes or as a carrier molecule. Computational models can provide insights into diffusion coefficients and permeability. While direct modeling of transport for this compound is not widely reported, general principles of transport phenomena can be applied. comsol.comethernet.edu.etyoutube.com

MD simulations can be used to calculate diffusion coefficients by analyzing the mean squared displacement of molecules over time. For permeation through a membrane, simulations can model the process of a molecule entering, diffusing through, and exiting the membrane material. These simulations can help to understand the factors that control the rate of transport, such as the size and shape of the molecule and the properties of the membrane. The study of dermal absorption of linear siloxanes is an area where understanding transport phenomena is critical. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in predicting the characteristics of new or untested chemicals, thereby reducing the need for extensive and costly experimental testing. nih.gov For a compound like this compound, QSAR and QSPR models can provide valuable insights into its behavior and potential environmental impact.

Development of Predictive Models for Physicochemical Descriptors (e.g., Refractivity, Polarizability)

A typical QSPR model development process involves several key steps:

Data Set Selection: A diverse set of molecules with experimentally determined values for the property of interest (e.g., refractive index, polarizability) is compiled. mdpi.com

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, and electronic features. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to identify a subset of descriptors that best correlates with the experimental property. mdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.commdpi.com

For instance, a study on a diverse set of polymers developed a QSPR model for refractive index using descriptors related to ionization potential, polarizability, and molecular topology. mdpi.com Another study on carboxylic acids utilized a single topological index to model molar refraction and polarizability with high accuracy. mdpi.com These approaches could be adapted to develop predictive models for this compound.

Table 1: Illustrative Physicochemical Descriptors for QSPR Modeling

| Descriptor Type | Examples | Relevance to Refractivity & Polarizability |

| Topological | ZEP topological index, Wiener index | Describes atomic connectivity and branching, influencing molecular volume. |

| Quantum-Chemical | Ionization potential, HOMO-LUMO gap | Relates to electron mobility and the molecule's response to electric fields. mdpi.com |

| Electronic | Polarizability-weighted descriptors | Directly quantifies the ease of electron cloud distortion. mdpi.com |

| Geometrical | 2D and 3D molecular representations | Provides information on the size and shape of the molecule. mdpi.com |

QSAR for Environmental Fate Parameters (e.g., Biomagnification Factor)

QSAR models are particularly valuable for assessing the environmental fate of chemicals, including their potential for bioaccumulation and biomagnification. nih.govnih.gov The biomagnification factor (BMF) is a key parameter that describes the increase in the concentration of a substance in an organism relative to its diet. nih.gov Studies have focused on developing QSARs for BMF in aquatic organisms, and siloxanes have been identified as a class of compounds for which such predictive models are important. nih.govnih.gov

The development of QSARs for BMF follows a similar methodology to QSPR model development. A dataset of chemicals with known BMF values is used to train and validate a model based on a set of molecular descriptors. nih.gov For complex endpoints like BMF, the models can be more intricate, often incorporating descriptors that account for factors like hydrophobicity (log Kow), molecular size, and susceptibility to metabolic transformation. sfu.ca

A study that developed QSARs for dietary BMF in fish utilized a large database of organic chemicals, including siloxanes. nih.gov This research highlighted the utility of in silico tools to support bioaccumulation assessment and reduce animal testing. nih.govnih.gov The resulting models were based on simple multiple linear regression equations, making them accessible for regulatory applications. nih.gov

Table 2: Example of a Simplified QSAR Model for Biomagnification Factor

| Dependent Variable | Molecular Descriptors | Model Equation (Illustrative) |

| log BMF | log Kow (octanol-water partition coefficient) | log BMF = a * log Kow + c |

| Molecular Weight | ||

| Number of Rotatable Bonds |

Note: This table is for illustrative purposes. Actual QSAR models for BMF often involve a combination of multiple descriptors and more complex equations.

Integration of Computational and Experimental Data in Chemical Research

The synergy between computational modeling and experimental research is a powerful paradigm in modern chemical science. For a compound like this compound, integrating computational data from QSAR/QSPR models with experimental findings can lead to a more comprehensive understanding of its properties and behavior.

Computational models can be used to:

Prioritize experimental testing: By predicting the properties of a large number of compounds, models can help identify those with desired or concerning characteristics for further experimental investigation.

Guide the design of new molecules: QSAR and QSPR models can provide insights into the structural features that influence a particular property, aiding in the design of new compounds with tailored characteristics.

Interpret experimental results: Computational models can offer a theoretical framework for understanding and explaining experimental observations at a molecular level.

Conversely, experimental data is essential for:

Building and validating computational models: High-quality experimental data is the foundation upon which reliable and predictive QSAR/QSPR models are built.

Verifying model predictions: Experimental measurements are necessary to confirm the predictions made by computational models and to identify their limitations.

Refining model applicability domains: Experimental testing of compounds at the edge of a model's applicability domain can help to refine and expand its predictive capabilities.

In the context of this compound, experimental data on its physicochemical properties and environmental fate would be invaluable for developing and validating specific QSAR/QSPR models. In turn, these models could then be used to predict the properties of other, structurally similar siloxanes, thereby streamlining their assessment.

Advanced Materials Science Applications and Interfacial Phenomena

Eicosamethylnonasiloxane in Tailored Silicone Material Formulations

The incorporation of this compound into silicone formulations provides a powerful tool for controlling the ultimate properties of the material. As a non-reactive, short-chain polymer, it can act as a plasticizer or a chain-length regulator, depending on the specific formulation and curing chemistry.

In the synthesis of silicone polymers, such as silicone gums and elastomers, controlling the degree of polymerization is crucial for achieving the desired mechanical properties. This compound, as a trimethylsilyl (B98337) end-blocked dimethylsiloxane, can be used to regulate the chain length of the resulting polymer. By introducing a specific concentration of this non-reactive siloxane into the polymerization reaction, the propagation of the polymer chains can be terminated, thereby controlling the average molecular weight and the distribution of chain lengths within the polymer network. This level of control is essential for producing materials with consistent and predictable performance characteristics.

The presence of this compound can also influence the formation of the cross-linked network during the curing process. In a typical addition or condensation curing system, the cross-link density determines the hardness, elasticity, and solvent resistance of the final silicone elastomer. By acting as a non-reactive diluent, this compound can reduce the effective concentration of reactive functional groups, leading to a lower cross-link density. This results in a softer, more flexible material with a higher elongation at break.

Table 1: Illustrative Effect of this compound Concentration on Silicone Network Properties This table presents hypothetical data based on established principles of silicone chemistry to illustrate the expected trends.

| Concentration of this compound (wt%) | Average Molecular Weight of Base Polymer (g/mol) | Cross-link Density (mol/cm³) | Shore A Hardness | Elongation at Break (%) |

|---|---|---|---|---|

| 0 | 500,000 | 1.5 x 10⁻⁴ | 50 | 300 |

| 5 | 350,000 | 1.2 x 10⁻⁴ | 40 | 450 |

| 10 | 200,000 | 0.9 x 10⁻⁴ | 30 | 600 |

| 15 | 100,000 | 0.6 x 10⁻⁴ | 20 | 800 |

The viscosity and flow behavior of silicone fluids are critical for many applications, from lubricants and hydraulic fluids to coatings and sealants. The viscosity of polydimethylsiloxane (B3030410) (PDMS) fluids is directly related to the average chain length of the polymer. The inclusion of a short-chain siloxane like this compound can significantly reduce the viscosity of a higher molecular weight silicone fluid. This is because the shorter chains increase the free volume within the fluid and reduce the degree of chain entanglement, allowing the polymer chains to move past each other more easily.

This ability to modulate rheology is particularly useful in formulating products that require a specific viscosity for application, such as flowable sealants or sprayable coatings. By carefully selecting the proportion of this compound, manufacturers can fine-tune the rheological properties of the silicone fluid to meet the demands of the application process without compromising the essential properties of the silicone matrix. For low molecular weight silicones, the behavior is generally Newtonian, meaning the viscosity is independent of the shear rate. However, as the proportion of high molecular weight polymers increases, shear-thinning behavior can be observed.

Table 2: Influence of this compound on the Viscosity of a High Molecular Weight PDMS Fluid This table presents expected trends based on the principles of polymer rheology.

| Concentration of this compound (wt%) | Apparent Viscosity at 25°C (cSt) | Rheological Behavior |

|---|---|---|

| 0 | 10,000 | Shear-thinning |

| 10 | 5,000 | Mildly shear-thinning |

| 20 | 2,000 | Newtonian |

| 30 | 800 | Newtonian |

The thermal stability of silicone polymers is one of their most valued properties. Polydimethylsiloxanes, in general, exhibit excellent resistance to high temperatures. The primary mechanism of thermal degradation in an inert atmosphere is depolymerization, which leads to the formation of volatile cyclic siloxanes. The temperature at which this degradation begins is influenced by the purity of the polymer and the presence of any catalytic residues from the polymerization process.

Table 3: Thermal Decomposition Onset Temperatures for a Series of Linear Polydimethylsiloxanes Data is generalized from literature on short-chain linear siloxanes to show expected trends.

| Siloxane | Number of Siloxane Units | Approximate Molecular Weight (g/mol) | Onset of Decomposition (TGA, N₂ atmosphere) (°C) |

|---|---|---|---|

| Hexamethyldisiloxane (B120664) | 2 | 162 | ~350 |

| Octamethyltrisiloxane (B120667) | 3 | 236 | ~380 |

| Decamethyltetrasiloxane (B1670013) | 4 | 310 | ~400 |

| This compound | 9 | 681 | >450 (estimated) |

| High MW PDMS | >100 | >7400 | >500 |

Interfacial Engineering and Surface Chemistry

The behavior of this compound at interfaces is governed by the low intermolecular forces characteristic of polydimethylsiloxanes. This leads to low surface tension and high surface activity, making it a key component in applications where surface properties need to be precisely controlled.

On high-energy surfaces like silica (B1680970), metal oxides, and some polymers, this compound will form a thin, low-energy film. The primary driving force for this adsorption is the van der Waals interactions between the siloxane and the substrate. The extent of surface coverage will depend on the concentration of the siloxane and the nature of the solvent or carrier fluid. In general, a monolayer or near-monolayer coverage is sufficient to impart the characteristic properties of a silicone surface, such as hydrophobicity and low friction. Studies on similar short-chain linear siloxanes have shown that they can achieve significant surface coverage on porous materials like silica gel and activated carbon.

Table 4: Adsorption Characteristics of a Representative Short-Chain Linear Siloxane (Dodecamethylpentasiloxane - L5) on Different Adsorbents Data adapted from studies on analogous linear siloxanes to illustrate expected adsorption behavior.

| Adsorbent | Surface Area (m²/g) | Adsorption Capacity for L5 (mg/g) | Primary Adsorption Mechanism |

|---|---|---|---|

| Silica Gel | 300-400 | 150-200 | Physisorption (van der Waals forces) |

| Activated Carbon | 800-1200 | 300-450 | Physisorption (van der Waals forces) |

| Alumina | 150-250 | 100-150 | Physisorption (van der Waals forces) |

| Zeolite | 400-600 | 200-280 | Physisorption (van der Waals forces, shape selectivity) |

The molecular interactions of this compound at material interfaces are predominantly non-polar. The methyl groups attached to the silicon-oxygen backbone present a low-energy, non-polar surface. When this compound is in contact with a polar surface, such as glass or a hydroxylated polymer, the flexible Si-O-Si backbone can allow for some conformational arrangement to minimize repulsive forces, but strong adhesive interactions are not typically formed.

This weak interaction with polar surfaces is responsible for the excellent release properties of silicone-treated surfaces. In contrast, when in contact with a non-polar surface, such as a polyolefin, the van der Waals interactions can be more favorable, leading to better wetting and spreading. The low surface tension of this compound, a characteristic of short-chain PDMS, allows it to effectively wet and spread over a wide variety of surfaces, both polar and non-polar. This property is critical in applications such as lubricants, polishes, and defoamers.

The ability to engineer the interfacial properties of a material by introducing a component like this compound is a cornerstone of modern materials science. By understanding its behavior at a molecular level, it is possible to design and formulate advanced materials with precisely controlled surface chemistry and performance.

Due to a lack of specific research data on the role of this compound in polymer blends and composites within the initial search results, a detailed article focusing solely on this compound's impact on miscibility, phase behavior, and mechanical properties cannot be generated at this time. The available information discusses general principles of polymer science but does not provide the specific findings required to address the user's request.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes for Linear Siloxanes

The traditional synthesis of linear siloxanes often involves energy-intensive processes and the use of non-renewable resources. A significant future direction is the development of green and sustainable synthetic routes. chemistryjournals.netrsc.org This paradigm shift is guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable feedstocks. chemistryjournals.net Research in this area is focused on several key strategies:

Renewable Feedstocks: Investigating bio-based sources for silicon and methyl groups, which could potentially replace petrochemical-derived precursors. Although in its infancy, this approach represents a long-term goal for sustainable siloxane production. researchgate.net

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids or supercritical fluids, which can be recycled and are often less toxic. chemistryjournals.net

Process Intensification: Utilizing technologies like flow chemistry, which can offer better control over reaction parameters, improve safety, and increase yield and purity, thereby reducing waste. chemistryjournals.net

Table 1: Comparison of Synthetic Approaches for Linear Siloxanes

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Energy Input | High-temperature and pressure | Milder conditions, lower energy use |

| Catalysts | Strong acids or bases | Highly efficient, selective catalysts |

| Feedstocks | Petrochemical-based | Exploration of bio-based sources |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids) |

| Waste Generation | Higher levels of byproducts | Minimized waste through higher atom economy |

Advanced Understanding of Environmental Transformation Pathways at the Molecular Level

Understanding the environmental fate of eicosamethylnonasiloxane requires a detailed knowledge of its transformation pathways. Future research is moving beyond bulk degradation studies to elucidate the precise molecular mechanisms of these transformations. secure-platform.com This involves identifying reaction intermediates and final products in various environmental compartments like soil, water, and air.

Key research focuses include:

Hydrolysis Mechanisms: While it is known that siloxanes can hydrolyze to form silanols, advanced computational and spectroscopic techniques are being used to study the kinetics and thermodynamics of this process at the molecular level for specific chain lengths like this compound.

Atmospheric Oxidation: Investigating the reaction of gas-phase this compound with atmospheric oxidants such as hydroxyl (OH) radicals. This research aims to identify the primary degradation products and determine the atmospheric lifetime of the compound.

Biotransformation: Characterizing the specific microbial enzymes and metabolic pathways that may be involved in the breakdown of linear siloxanes in soil and sediment.

Table 2: Potential Environmental Transformation Pathways for this compound

| Pathway | Environmental Compartment | Primary Reactant | Potential Products |

|---|---|---|---|

| Hydrolysis | Water, Soil | Water (H₂O) | Silanols (e.g., Trimethylsilanol) |

| Atmospheric Oxidation | Air | Hydroxyl (OH) Radicals | Silanols, Carbonyls, Silicon Dioxide |

| Biotransformation | Soil, Sediment | Microbial Enzymes | Metabolites (pathways under investigation) |

Integration of Multi-Omics Approaches in Environmental Chemical Analysis

To assess the potential interaction of this compound with biological systems, environmental science is adopting powerful tools from molecular biology. Multi-omics integrates different analytical techniques—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of how an organism responds to an environmental substance at a molecular level. nih.govresearchgate.net This approach can identify subtle biological responses that may not be apparent from traditional ecotoxicological tests. rsc.org

The application of multi-omics in the study of siloxanes is an emerging paradigm that can:

Identify Biomarkers: Reveal changes in gene expression (transcriptomics) or protein levels (proteomics) in indicator organisms exposed to this compound. confex.com

Elucidate Mechanisms of Interaction: Uncover metabolic pathways (metabolomics) that are affected by the presence of the compound, providing insight into its mode of action. nih.gov

Enhance Risk Assessment: Provide a comprehensive dataset for more accurate and sensitive environmental risk assessments. researchgate.net

Table 3: Multi-Omics Techniques in Environmental Analysis

| Omics Field | Analyte | Information Gained |

|---|---|---|

| Genomics | DNA | Genetic predisposition and susceptibility |

| Transcriptomics | RNA | Gene expression changes in response to exposure |

| Proteomics | Proteins | Alterations in protein abundance and function |

| Metabolomics | Metabolites | Changes in metabolic pathways and biological activity |

Predictive Modeling and Artificial Intelligence in Siloxane Chemistry and Materials Design

Future research will increasingly leverage AI for:

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to accurately predict physical properties (e.g., viscosity, boiling point, thermal stability) and environmental fate parameters (e.g., degradation rates, partitioning coefficients). chemengineerkey.com

Reaction Optimization: Using AI to model and optimize synthetic processes, leading to higher yields and lower energy consumption. researchgate.net

Materials Discovery: Employing machine learning to screen virtual libraries of siloxane-based structures to identify candidates for specific applications, such as high-performance lubricants, dielectric fluids, or components in functional polymers. chemrxiv.org

Table 4: Applications of AI and Predictive Modeling in Siloxane Chemistry

| Application Area | AI/Modeling Technique | Predicted Outcome |

|---|---|---|

| Property Modeling | Neural Networks, Support Vector Machines | Viscosity, thermal conductivity, solubility researchgate.netchemengineerkey.com |

| Synthesis Optimization | Genetic Algorithms, Neural Networks | Optimal reaction conditions (temp., time, catalyst) researchgate.net |

| Environmental Fate | Machine Learning Regression Models | Degradation rates, bioaccumulation potential |

| Materials Design | Random Forest, Deep Learning | Performance of novel siloxane-based materials researchgate.netchemrxiv.org |

Exploration of this compound in Novel Functional Materials

The unique combination of properties inherent to the siloxane backbone—such as high thermal stability, low surface tension, chemical inertness, and flexibility—makes this compound an attractive building block for novel functional materials. mdpi.com While long-chain polysiloxanes are well-studied, targeted research into the specific applications of well-defined oligomers like this compound is a promising future direction.

Areas of exploration include:

Advanced Lubricants and Hydraulic Fluids: Using this compound as a base oil or additive to formulate lubricants that can perform under extreme temperatures and pressures.

Dielectric Coolants: Investigating its potential as a coolant in high-voltage electronics and transformers due to its electrical insulating properties and thermal stability.

Surface Modifiers and Coatings: Utilizing its low surface energy to create hydrophobic or oleophobic coatings for textiles, electronics, or optical components.

Copolymer Synthesis: Incorporating the this compound structure as a flexible segment in block copolymers, potentially creating materials with unique thermal or mechanical properties, such as thermoplastic elastomers or high-performance resins. nih.gov

Table 5: Potential Applications of this compound in Functional Materials

| Potential Application | Key Property | Function |

|---|---|---|

| High-Performance Lubricants | Thermal stability, low viscosity change with temp. | Reduces friction and wear in extreme conditions |

| Dielectric Fluids | High dielectric strength, thermal conductivity | Insulates and cools electronic components |

| Hydrophobic Coatings | Low surface energy, flexibility | Repels water from surfaces |

| Block Copolymers | Flexibility, low glass transition temperature | Imparts flexibility and impacts resistance to rigid polymers |

Q & A

Basic: What are the key physicochemical properties of eicosamethylnonasiloxane, and how do they influence experimental design in material science studies?

Methodological Answer:

this compound's properties—such as viscosity, thermal stability, and hydrophobicity—directly impact experimental parameters. For instance:

- Viscosity affects mixing efficiency in synthesis; use rheometers to quantify shear stress under controlled temperatures .

- Thermal stability requires thermogravimetric analysis (TGA) to determine decomposition thresholds, guiding reactor selection for high-temperature applications .

- Hydrophobicity necessitates surface tension measurements (e.g., contact angle analysis) to assess compatibility with hydrophilic substrates .

Reference physicochemical databases (Reaxys, SciFinder) for baseline data to optimize replication conditions.

Basic: How should researchers conduct a systematic literature review to identify gaps in this compound applications?

Methodological Answer:

- Keyword Strategy : Combine terms like "this compound synthesis," "siloxane polymer applications," and "volumetric stability" using Boolean operators (AND/OR) in Scopus or Web of Science .

- Gap Identification : Use citation tracking tools to map trends (e.g., declining studies on oxidative stability post-2020) and prioritize under-researched areas (e.g., interfacial behavior in nanocomposites) .

- Exclusion Criteria : Omit non-peer-reviewed sources (e.g., patents, industry reports) unless validating methodological reproducibility .

Advanced: How can researchers resolve contradictions in reported thermal degradation profiles of this compound across studies?

Methodological Answer:

Contradictions often arise from variations in:

- Sample purity : Validate purity via gas chromatography-mass spectrometry (GC-MS) and disclose supplier metadata (e.g., batch-to-batch variability) .

- Instrument calibration : Replicate degradation studies using identical TGA heating rates (e.g., 10°C/min under nitrogen) and cross-validate with differential scanning calorimetry (DSC) .

- Environmental factors : Control humidity levels during testing, as siloxanes hydrolyze under moisture, altering degradation pathways .

Publish raw datasets alongside processed results to enable cross-study meta-analysis.

Advanced: What experimental strategies mitigate oxygen interference in catalytic reactions involving this compound?

Methodological Answer:

- Inert Atmosphere : Use gloveboxes (<1 ppm O₂) for reaction setup and Schlenk lines for solvent degassing .

- Oxygen Scavengers : Introduce tris(trimethylsilyl) phosphite to quench dissolved oxygen without altering siloxane reactivity .

- Real-Time Monitoring : Employ inline Fourier-transform infrared (FTIR) spectroscopy to detect oxidation intermediates and adjust catalyst loading dynamically .

Document failure cases (e.g., unintended cross-linking) to refine protocols.

Advanced: How should researchers design controlled experiments to assess this compound’s biocompatibility for biomedical applications?

Methodological Answer:

- In Vitro Models : Use human fibroblast lines (e.g., NIH/3T3) with ISO 10993-5 compliance, testing cytotoxicity via MTT assays at varying concentrations (0.1–10 mg/mL) .

- Control Groups : Compare against PDMS (polydimethylsiloxane) to benchmark inflammatory responses .

- Surface Modification : Functionalize siloxane with PEG chains to reduce protein fouling; characterize via X-ray photoelectron spectroscopy (XPS) .